1-(4-Chlorobenzyl)cyclopropanamine

Catalog No.
S3543839
CAS No.
27018-60-6
M.F
C10H12ClN
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chlorobenzyl)cyclopropanamine

CAS Number

27018-60-6

Product Name

1-(4-Chlorobenzyl)cyclopropanamine

IUPAC Name

1-[(4-chlorophenyl)methyl]cyclopropan-1-amine

Molecular Formula

C10H12ClN

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C10H12ClN/c11-9-3-1-8(2-4-9)7-10(12)5-6-10/h1-4H,5-7,12H2

InChI Key

NJUZFTLDBLQHCG-UHFFFAOYSA-N

SMILES

C1CC1(CC2=CC=C(C=C2)Cl)N

Canonical SMILES

C1CC1(CC2=CC=C(C=C2)Cl)N

1-(4-Chlorobenzyl)cyclopropanamine is a chemical compound characterized by the presence of a cyclopropane ring attached to a 4-chlorobenzyl group. Its molecular formula is C9H10ClNC_9H_{10}ClN with a molar mass of approximately 167.64 g/mol. The compound has notable physical properties, including a melting point of 27 °C and a predicted boiling point of 118-120 °C at reduced pressure (12 Torr) . It is classified as an irritant and should be stored under inert gas conditions at temperatures between 2–8 °C .

. One common method includes the reaction of cyclopropylamine with p-chlorobenzyl chloride under basic conditions, leading to the formation of the desired amine through nucleophilic substitution . Additionally, cyclopropylamines can be synthesized via Grignard reactions, where cyclopropylamine is formed from the reaction of a Grignard reagent with an appropriate nitrile .

The synthesis of 1-(4-Chlorobenzyl)cyclopropanamine can be achieved through various methods:

  • Nucleophilic Substitution: Reaction between cyclopropylamine and p-chlorobenzyl chloride.
  • Grignard Reaction: Cyclopropanation involving Grignard reagents and suitable nitriles.
  • Multi-step Synthesis: Involves intermediate compounds like cyclopropanecarbonyl chloride and subsequent reactions leading to the final amine product .

This compound finds applications in medicinal chemistry, particularly for developing new therapeutic agents targeting central nervous system disorders. Its structural characteristics allow it to serve as a scaffold for synthesizing more complex molecules with enhanced biological properties . Furthermore, it may have potential uses in agrochemicals or as intermediates in organic synthesis.

1-(4-Chlorobenzyl)cyclopropanamine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexKey Features
1-(4-Chlorophenyl)-2-methylpropan-1-amine hydrochloride72954-91-70.91Contains a phenyl group but differs in side chains
(R)-1-(3-Chlorophenyl)-2-methylpropan-1-amine1212064-17-90.89Variation in chlorine position affects reactivity
(R)-1-(4-Chlorophenyl)propan-1-amine hydrochloride1448902-18-80.89Similar amine structure but lacks cyclopropane ring
(R)-1-(4-Chloro-2-methylphenyl)ethanamine hydrochloride1391435-45-20.87Contains additional methyl group affecting properties

The uniqueness of 1-(4-Chlorobenzyl)cyclopropanamine lies in its cyclopropane structure combined with the para-chloro substitution on the benzene ring, which may influence its biological activity and chemical reactivity differently than its analogs .

XLogP3

2.2

Dates

Modify: 2023-07-26

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